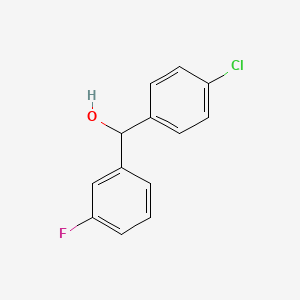
(4-Chlorophenyl)(3-fluorophenyl)methanol
Übersicht
Beschreibung
“(4-Chlorophenyl)(3-fluorophenyl)methanol” is a chemical compound with the molecular formula C13H10ClFO . It has a molecular weight of 236.67 . The compound is also known by its IUPAC name, (4-chlorophenyl) (3-fluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)(3-fluorophenyl)methanol” is 1S/C13H10ClFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H . This code provides a specific description of the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(4-Chlorophenyl)(3-fluorophenyl)methanol” has a molecular weight of 236.67 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
(4-Chlorophenyl)(3-fluorophenyl)methanol: serves as an intermediate in the synthesis of various organic compounds. Its unique structure, containing both chloro and fluoro substituents, makes it a valuable precursor in constructing complex molecules for pharmaceuticals and agrochemicals. The presence of both electron-withdrawing groups can influence the reactivity of the methanol group, facilitating subsequent substitution or elimination reactions .
Pharmaceutical Research
This compound is utilized in the pharmaceutical industry for the development of new drugs. Its bifunctional nature allows for the creation of chiral centers, which are crucial in the development of enantiomerically pure substances. These substances can have significant implications in drug efficacy and safety .
Material Science
In material science, (4-Chlorophenyl)(3-fluorophenyl)methanol can be used to modify surface properties of materials. By attaching this molecule to polymers or coatings, researchers can alter hydrophobicity, adhesion, and other surface characteristics important in the development of advanced materials .
Catalyst Design
The compound’s phenyl rings can be used to stabilize transition states in catalytic cycles, particularly in asymmetric catalysis. This is essential for reactions that produce single enantiomers of a chiral product, which is a common goal in the synthesis of active pharmaceutical ingredients .
Analytical Chemistry
In analytical chemistry, derivatives of (4-Chlorophenyl)(3-fluorophenyl)methanol can be employed as standards or reagents. Its well-defined structure and properties make it suitable for use in chromatography, mass spectrometry, and spectroscopy to identify or quantify other substances .
Agrochemical Development
The chloro and fluoro groups on the benzene rings can be precursors for the synthesis of herbicides and pesticides. These groups are often found in molecules that interact with specific biological targets in pests, providing a starting point for the development of new agrochemicals .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKJZIUNZKHALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373934 | |
| Record name | (4-Chlorophenyl)(3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-fluorophenyl)methanol | |
CAS RN |
2795-71-3 | |
| Record name | (4-Chlorophenyl)(3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



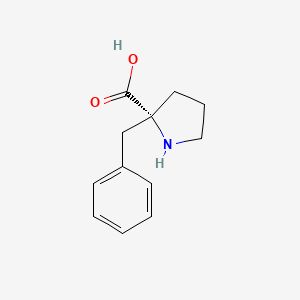
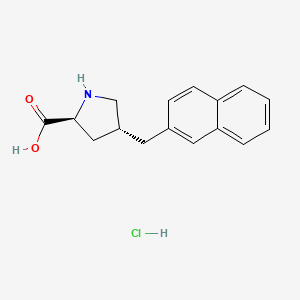
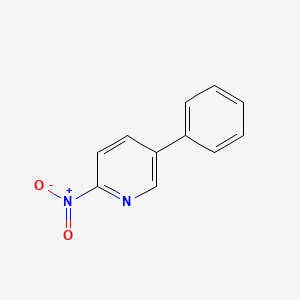
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1607528.png)

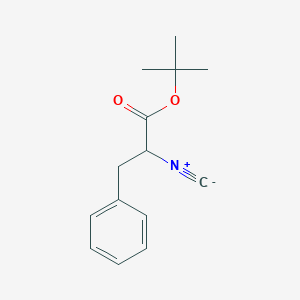
![6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid](/img/structure/B1607533.png)
![6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic Acid](/img/structure/B1607534.png)



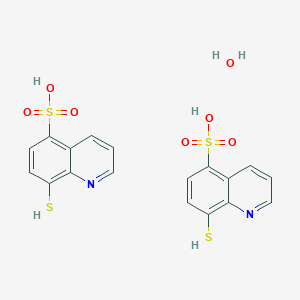
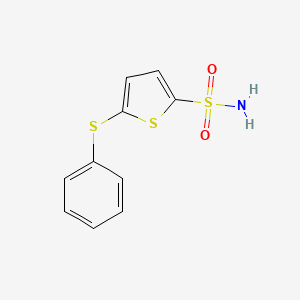
![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride](/img/structure/B1607544.png)